Bismuth subcitrate potassium

Beschreibung

Bismuth Subcitrate Potassium is a soluble, complex bismuth salt of citric acid used in combination with metronidazole and tetracycline to treat stomach ulcers caused by Helicobacter pylori infections.

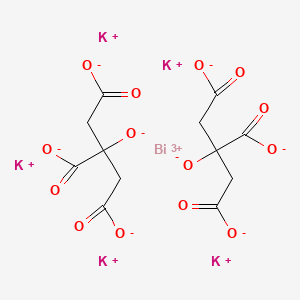

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

bismuth;pentapotassium;2-oxidopropane-1,2,3-tricarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H7O7.Bi.5K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h2*1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;;;/q2*-1;+3;5*+1/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDTTXDPCSCLKY-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])[O-].[K+].[K+].[K+].[K+].[K+].[Bi+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BiK5O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601026431 | |

| Record name | Bismuth subcitrate potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

780.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880149-29-1 | |

| Record name | Bismuth subcitrate potassium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0880149291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth subcitrate potassium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09275 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bismuth subcitrate potassium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BISMUTH SUBCITRATE POTASSIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BQE6KE1T4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bismuth subcitrate potassium mechanism of action against H. pylori

An In-Depth Technical Guide on the Core Mechanism of Action of Bismuth Subcitrate Potassium Against Helicobacter pylori

Abstract

This compound is a key component of quadruple therapy for the eradication of Helicobacter pylori. Its efficacy stems from a complex and multifaceted mechanism of action that circumvents the common pathways of antibiotic resistance. This technical guide elucidates the core bactericidal mechanisms, including the disruption of bacterial cell wall integrity, broad-spectrum inhibition of essential enzymes, crippling of cellular bioenergetics through ATP synthesis inhibition and impedance of proton entry, and prevention of bacterial adherence to the gastric mucosa. This document consolidates key quantitative data, details the experimental protocols used to derive these findings, and provides visual representations of the critical pathways and workflows involved.

Introduction

Helicobacter pylori is a Gram-negative bacterium that colonizes the human stomach and is a primary etiological agent in gastritis, peptic ulcer disease, and gastric cancer.[1] The rise of antibiotic resistance has diminished the efficacy of standard triple therapies, making bismuth-based quadruple therapy a recommended first-line treatment in many regions.[1][2] Bismuth compounds, used for centuries in medicine, exert their anti-H. pylori effects locally in the gastroduodenal mucosa with minimal systemic absorption.[3][4] The bactericidal action of this compound is not attributed to a single pathway but rather to a simultaneous assault on multiple physiological fronts of the bacterium, a key reason why resistance to bismuth has not been reported.[5][6] This guide provides a detailed examination of these mechanisms for researchers, scientists, and drug development professionals.

Multifaceted Mechanism of Action

The anti-H. pylori activity of bismuth is a result of a combination of distinct yet synergistic actions that ultimately lead to bacterial death.

Disruption of Bacterial Ultrastructure and Wall Integrity

One of the most immediate and potent effects of bismuth is the physical disruption of the bacterial cell envelope. Transmission electron microscopy (TEM) studies reveal that exposure to bismuth salts causes H. pylori to become swollen and distorted.[7] This is accompanied by blebbing of the membrane-cell wall and the formation of electron-dense aggregates at the cell periphery and within the cytoplasm.[7][8] Bismuth forms complexes within the bacterial wall and periplasmic space, leading to structural degradation and eventual cell eruption.[6][9] This physiochemical disruption of the glycocalyx and cell wall is a critical bactericidal mechanism.[7][8]

Broad-Spectrum Enzyme Inhibition

Bismuth acts as a potent, non-specific inhibitor of multiple critical H. pylori enzymes by binding to sulfhydryl (thiol) groups in amino acids like cysteine or by displacing essential metal cofactors.[10][11]

-

Urease Inhibition: Urease is vital for H. pylori survival in the acidic stomach, as it neutralizes gastric acid by converting urea into ammonia.[10] Bismuth inhibits urease by displacing the essential Nickel (Ni²⁺) ions from the enzyme's active site, thereby crippling the bacterium's acid resistance mechanism.[12]

-

F1-ATPase Inhibition: Bismuth subcitrate has been shown to inhibit the F1-ATPase enzyme, which is crucial for bacterial energy metabolism and ATP synthesis.[11] This inhibition is reversible with the addition of mercaptans like glutathione, indicating interference with sulfhydryl groups on the enzyme.[11]

-

Other Key Enzymes: Bismuth also inhibits other essential enzymes, including catalase, lipase, fumarase, and phospholipase, disrupting the bacterium's metabolic and defensive capabilities.[5][12]

Crippling of Bacterial Bioenergetics

Bismuth profoundly disrupts the energy-generating processes of H. pylori through two primary routes:

-

Inhibition of ATP Synthesis: As a direct consequence of F1-ATPase inhibition and other metabolic disruptions, bismuth causes a severe depletion of intracellular ATP.[3][5] Studies have shown that exposure to the Minimum Inhibitory Concentration (MIC) of bismuth can reduce ATP levels below the limits of detection in H. pylori.[13][14]

-

Impedance of Proton Entry: Colloidal bismuth subcitrate (CBS) has been shown to impede the entry of protons into the bacterial cytoplasm.[15] This action prevents the sharp fall in internal pH when the external environment is acidic. By maintaining a more neutral cytoplasmic pH, bismuth paradoxically enhances the efficacy of growth-dependent antibiotics like amoxicillin, which are more effective against metabolically active, dividing bacteria.[1][15]

Inhibition of Bacterial Adherence

Adhesion of H. pylori to the gastric epithelium is a prerequisite for colonization and subsequent pathology. Bismuth effectively inhibits this process.[3] By altering the bacterial surface and glycocalyx, bismuth reduces the ability of H. pylori to adhere to host cells, thereby preventing infection establishment and promoting clearance.[12][16]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and clinical studies.

Table 1: In Vitro Susceptibility of H. pylori to Bismuth Compounds

| Bismuth Compound | Strain Type | MIC Range (μg/mL) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Reference(s) |

|---|---|---|---|---|---|

| Colloidal Bismuth Subcitrate (CBS) | Clinical & Reference | 1 - 8 | 4 | 8 | [17] |

| Bismuth Potassium Citrate | Clinical & Reference | 2 - 16 | - | - | [17] |

| Bismuth Subsalicylate (BSS) | Clinical & Reference | 4 - 32 | - | - | [17] |

| Colloidal Bismuth Subcitrate (CBS) | Not Specified | ≤12.5 (mean) | - | - |[18] |

Table 2: Inhibition of Key H. pylori Enzymes by Bismuth Compounds

| Enzyme | Bismuth Compound | Inhibition Type | Kᵢ Value | Notes | Reference(s) |

|---|---|---|---|---|---|

| Urease (Jack Bean) | Ranitidine Bismuth Citrate (RBC) | Non-competitive | 1.17 ± 0.09 mM | Serves as a proxy for bismuth citrate action. | [10] |

| Urease (Jack Bean) | Bi(EDTA) | Competitive | 1.74 ± 0.14 mM | Demonstrates competitive inhibition mechanism. | [10] |

| F1-ATPase (H. pylori) | Bismuth Subcitrate | Not Specified | Not Determined | Inhibition reversed by glutathione, indicating sulfhydryl group interference. |[11] |

Table 3: Clinical Efficacy of Bismuth-Based Quadruple Therapies for H. pylori Eradication

| Therapy Regimen | Duration | Eradication Rate (Intention-to-Treat) | Eradication Rate (Per-Protocol) | Reference(s) |

|---|---|---|---|---|

| CBS + Metronidazole + Tetracycline | 14 days | 82% | 90% | [19][20] |

| Bismuth Subcitrate K + Metronidazole + Tetracycline + Omeprazole | 10 days | 80% | Not specified, but superior to standard therapy (55%) | [2] |

| Bismuth Subcitrate K + Metronidazole + Tetracycline + Omeprazole | 10 days | 87% | 89.6% | [21] |

| Bismuth Potassium Citrate + Amoxicillin + Metronidazole + PPI | 14 days | 73.3% | 86.3% | [22] |

| Tripotassium Dicitrato Bismuthate + Furazolidone + Clarithromycin | 7 days | 88% | - |[23] |

Key Experimental Methodologies

The following protocols are representative of the methods used to elucidate the mechanism of action of bismuth subcitrate.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the agar dilution technique used to assess the in vitro susceptibility of H. pylori to bismuth compounds.[17]

-

Media Preparation: Mueller-Hinton agar supplemented with 5-10% horse or fetal bovine serum is prepared. Serial two-fold dilutions of the bismuth compound are incorporated into the molten agar before pouring into petri dishes.

-

Inoculum Preparation: H. pylori strains are grown on a non-selective agar medium for 48-72 hours under microaerophilic conditions (5% O₂, 10% CO₂, 85% N₂). Colonies are harvested and suspended in a suitable broth (e.g., Brucella broth) to a turbidity equivalent to a 1.0 McFarland standard.

-

Inoculation: The bacterial suspension is inoculated onto the surface of the bismuth-containing agar plates using a multipoint inoculator. A growth control plate (no bismuth) is also inoculated.

-

Incubation: Plates are incubated at 37°C for 72 hours under microaerophilic conditions.

-

Result Interpretation: The MIC is defined as the lowest concentration of the bismuth compound that completely inhibits visible growth of the bacteria on the agar.

Transmission Electron Microscopy (TEM) of Bacterial Morphology

This protocol outlines the general steps for visualizing the ultrastructural changes in H. pylori after exposure to bismuth.[7][8]

-

Bacterial Culture and Treatment: H. pylori is cultured in broth to mid-logarithmic phase. The culture is then divided, with one part serving as a control and the other treated with a specific concentration of bismuth subcitrate (e.g., 1000 mg/L) for a defined period (e.g., 4 to 24 hours).

-

Fixation: Bacterial cells are harvested by centrifugation. The pellet is then fixed, typically with a solution containing glutaraldehyde and paraformaldehyde in a suitable buffer (e.g., cacodylate buffer) for several hours at 4°C.

-

Post-fixation and Staining: The fixed cells are washed and post-fixed with osmium tetroxide. They may be stained en bloc with uranyl acetate to enhance contrast.

-

Dehydration and Embedding: The samples are dehydrated through a graded series of ethanol concentrations and then embedded in an epoxy resin (e.g., Spurr's resin).

-

Sectioning and Imaging: Ultrathin sections (60-90 nm) are cut from the resin blocks using an ultramicrotome, mounted on copper grids, and stained with lead citrate and uranyl acetate. The grids are then examined under a transmission electron microscope.

Urease Activity Inhibition Assay

This methodology measures the effect of bismuth on the enzymatic activity of urease.[1][24]

-

Preparation of H. pylori Lysate: Intact H. pylori cells are harvested and resuspended in a buffer. The cells are lysed via sonication or treatment with a detergent (e.g., C₁₂E₈) to release the cytoplasmic urease. The lysate is centrifuged to remove cell debris.

-

Assay Reaction: The assay is typically conducted in a 96-well plate. The reaction mixture contains the cell lysate, a buffer (e.g., phosphate buffer at pH 7.4), and varying concentrations of the bismuth inhibitor.

-

Initiation and Measurement: The reaction is initiated by adding a urea solution, often containing a pH indicator like phenol red. Urease activity hydrolyzes urea to ammonia, causing an increase in pH and a corresponding color change of the indicator (e.g., yellow to pink/red). The change in absorbance is measured over time at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

-

Data Analysis: The rate of reaction is calculated from the change in absorbance. Inhibition percentages and IC₅₀ values are determined by comparing the activity in the presence of bismuth to the control (no inhibitor).

Intracellular ATP Level Quantification

This protocol, based on a luciferin-luciferase assay, quantifies the impact of bismuth on bacterial energy levels.[13]

-

Bacterial Culture and Treatment: H. pylori is cultured in broth and exposed to the MIC of bismuth subcitrate for a set period (e.g., 48 hours). A control culture without bismuth is run in parallel.

-

Sample Collection: A defined volume of the bacterial culture is collected. An ATP-releasing agent is added to lyse the cells and release the intracellular ATP.

-

Luminescence Assay: The sample is mixed with a luciferin-luciferase reagent. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light.

-

Quantification: The emitted light (luminescence) is measured using a luminometer. The intensity of the light is directly proportional to the ATP concentration.

-

Normalization: A standard curve is generated using known concentrations of ATP. The ATP levels in the bacterial samples are normalized to the cell density or protein content to allow for comparison between the treated and control groups.

Visualizations of Mechanisms and Protocols

Conclusion

The mechanism of action of this compound against H. pylori is robust and complex, targeting the bacterium at multiple, essential physiological levels. Its ability to disrupt the cell wall, inhibit a wide array of enzymes, deplete energy stores, and prevent mucosal adherence explains its high efficacy and the notable absence of bacterial resistance. For drug development professionals, the non-specific, multi-pronged nature of bismuth's action offers a valuable paradigm for developing novel antimicrobial agents that are less susceptible to the development of resistance. Further research into the specific bismuth-protein interactions and transport mechanisms within H. pylori could unveil new targets for future anti-infective therapies.

References

- 1. Colloidal bismuth subcitrate (CBS) impedes proton entry into Helicobacter pylori and increases the efficacy of growth dependent antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Helicobacter pylori eradication with a capsule containing this compound, metronidazole, and tetracycline given with omeprazole versus clarithromycin-based triple therapy: a randomised, open-label, non-inferiority, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Role of Bismuth in the Eradication of Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bismuth-mediated disruption of the glycocalyx-cell wall of Helicobacter pylori: ultrastructural evidence for a mechanism of action for bismuth salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Bismuth salts with versus without acid suppression for Helicobacter pylori infection: A transmission electron microscope study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of urease by bismuth(III): implications for the mechanism of action of bismuth drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Bismuth subcitrate and omeprazole inhibit Helicobacter pyloriF1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bismuth subcitrate - Wikipedia [en.wikipedia.org]

- 13. journals.asm.org [journals.asm.org]

- 14. The Action of Bismuth against Helicobacter pylori Mimics but Is Not Caused by Intracellular Iron Deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Colloidal bismuth subcitrate impedes proton entry into Helicobacter pylori and increases the efficacy of growth-dependent antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.hres.ca [pdf.hres.ca]

- 17. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Solubility, absorption, and anti-Helicobacter pylori activity of bismuth subnitrate and colloidal bismuth subcitrate: In vitro data Do not predict In vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bismuth-based triple therapy with bismuth subcitrate, metronidazole and tetracycline in the eradication of Helicobacter pylori: a randomized, placebo controlled, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Comparison of bismuth and concomitant therapy for H. pylori eradication: a prospective, randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. The efficacy and safety of different bismuth agents in Helicobacter pylori first-line eradication: A multicenter, randomized, controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 23. High cure rate of Helicobacter pylori infection using tripotassium dicitrato bismuthate, furazolidone and clarithromycin triple therapy for 1 week - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. frontiersin.org [frontiersin.org]

A Comprehensive Technical Guide to the Physicochemical Properties of Bismuth Subcitrate Potassium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of Bismuth Subcitrate Potassium, an active pharmaceutical ingredient primarily used in the treatment of gastrointestinal disorders, most notably for the eradication of Helicobacter pylori. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Chemical Identity

This compound is a complex salt of bismuth, potassium, and citric acid. Its exact composition can be variable, but it is generally understood to be a mixture of different bismuth-citrate complexes. For the purpose of this guide, we will refer to the most commonly cited chemical information.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | bismuth;pentapotassium;bis(2-oxidopropane-1,2,3-tricarboxylate)[1] |

| CAS Number | 880149-29-1[1][2] |

| Molecular Formula | C₁₂H₈BiK₅O₁₄[1][2] |

| Molecular Weight | 780.65 g/mol [1] |

| Synonyms | Bismuth subcitrate, Colloidal Bismuth Subcitrate (CBS), Bismuth tripotassium dicitrate |

Some sources also refer to a trihydrate form of the molecule with the formula C₁₂H₁₄BiK₅O₁₇ and a molecular weight of 834.70 g/mol .[3]

Physicochemical Properties

Solubility

The solubility of this compound is a critical factor in its formulation and bioavailability. It is known to be very soluble in water, but its solubility is highly dependent on the pH of the medium.

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature | pH |

| Water | > 70 mg/mL[4][5] | Not Specified | 7 |

| Water | ~ 1 mg/mL[4][5] | Not Specified | 3 |

| Water | 50 mg/mL (requires sonication)[6] | Not Specified | Not Specified |

| DMSO | Insoluble[4] | Not Specified | Not Applicable |

| Ethanol | Insoluble[4] | Not Specified | Not Applicable |

| Methanol | Soluble (for analytical purposes)[7] | Not Specified | Not Applicable |

Stability

Stability studies are crucial for determining the shelf-life and storage conditions of an active pharmaceutical ingredient. A stability-indicating HPLC method has been used to assess the stability of this compound in a combination drug product under various stress conditions.

Table 3: Stability of this compound under Stress Conditions

| Stress Condition | % Degradation |

| Acid Degradation (0.1N HCl) | 6.8% |

| Alkali Degradation (0.1N NaOH) | 8.2% |

| Oxidative Degradation (3% H₂O₂) | 9.5% |

| Thermal Degradation (60°C for 24h) | 5.1% |

| Photolytic Degradation (UV light for 24h) | 4.7% |

| (Data adapted from a study on a combination capsule dosage form)[8] |

Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs can have different physicochemical properties, including solubility and stability. Despite a comprehensive literature search, no specific studies on the polymorphism of this compound were found. This indicates a potential area for further research.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Assay and Stability Testing

The following is a detailed protocol for a stability-indicating RP-HPLC method for the simultaneous estimation of this compound, metronidazole, and tetracycline in a capsule dosage form.[8][9]

-

Instrumentation: A Waters HPLC system with a PDA detector or equivalent.

-

Column: Inertsil ODS C18 (250 x 4.6 mm, 5µm).

-

Mobile Phase: A mixture of phosphate buffer (pH 3.5) and methanol in a 40:60 v/v ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

Standard Preparation: Accurately weigh and transfer 28mg of this compound working standard into a 100 ml volumetric flask. Add a small amount of diluent (Mobile Phase), sonicate to dissolve, and make up the volume.

-

Sample Preparation: The contents of the capsules are treated similarly to the standard preparation to achieve a known concentration.

-

Procedure: Inject the standard and sample solutions into the chromatograph and record the peak areas. The retention time for Bismuth Subcitrate is approximately 4.661 minutes.[8]

Caption: Experimental workflow for the HPLC analysis of this compound.

Powder X-Ray Diffraction (PXRD)

PXRD is a powerful technique for the characterization of crystalline materials. While no specific PXRD studies for this compound were found, a general protocol for analyzing a powder sample is provided below.

-

Sample Preparation: The sample is finely ground to a homogenous powder.

-

Instrument: A powder X-ray diffractometer.

-

X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

-

Scan Range (2θ): A typical range would be from 5° to 50°.

-

Scan Speed: Dependent on the desired signal-to-noise ratio, often around 1-2° per minute.

-

Data Analysis: The resulting diffraction pattern would be analyzed for peak positions and intensities. These can be compared to reference patterns in databases like the ICDD to identify crystalline phases. The pattern can also be used to determine the unit cell parameters if the crystal system is known.

Caption: General experimental workflow for Powder X-Ray Diffraction (PXRD) analysis.

Mechanism of Action

This compound has a multi-faceted mechanism of action, particularly against H. pylori, and also exhibits cytoprotective effects on the gastric mucosa.

The primary mechanisms include:

-

Antibacterial Activity: It has bactericidal effects against H. pylori.[1][10] It is thought to inhibit various bacterial enzymes, including urease, catalase, and lipase, by binding to sulfhydryl groups.[4] This disrupts the bacteria's ability to neutralize gastric acid and damages its cell membrane.[2] It also prevents the adhesion of H. pylori to epithelial cells.[1][10]

-

Gastric Mucosa Protection: In the acidic environment of the stomach, this compound precipitates to form a glycoprotein-bismuth complex that adheres to the ulcer crater.[1][10] This forms a protective barrier against gastric acid and pepsin.

-

Stimulation of Protective Factors: It increases the mucosal secretion of prostaglandins and bicarbonate, which are key components of the gastric mucosal defense system.[1][10]

Caption: Signaling pathway of this compound's mechanism of action.

References

- 1. This compound | C12H8BiK5O14 | CID 91667825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Bismuth subcitrate - Wikipedia [en.wikipedia.org]

- 3. This compound trihydrate | C12H14BiK5O17 | CID 91667752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. This compound | 880149-29-1 [chemicalbook.com]

- 6. imim.pl [imim.pl]

- 7. researchgate.net [researchgate.net]

- 8. Stability Indicating Reversed-phase High-Performance Liquid Chromatography Method Development and Validation for Simultaneous Estimation of Bismuth Subcitrate, Tetracycline, and Metronidazole in Bulk and Capsule Dosage Form | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 9. go.drugbank.com [go.drugbank.com]

- 10. What is the mechanism of Bismuth Potassium Citrate? [synapse.patsnap.com]

An In-depth Technical Guide to Bismuth Subcitrate Potassium: Chemical Structure and Synthesis

Introduction

Bismuth subcitrate potassium, a complex bismuth salt of citric acid, is a critical active pharmaceutical ingredient (API) primarily used in the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[1][2] It is particularly effective in combination with antibiotics for the eradication of Helicobacter pylori, a bacterium strongly associated with various gastroduodenal diseases.[3][4] This technical guide provides a detailed examination of the chemical structure and synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure

The precise chemical structure of this compound can be complex and is sometimes described as a colloidal substance with a variable composition.[5] However, it is generally understood to be a salt composed of bismuth (Bi³⁺), potassium (K⁺), and citrate ions.[1] Different sources report varying molar ratios of these components. For instance, some describe a molar ratio of approximately 1:5:2 for bismuth, potassium, and citrate, respectively, with the inclusion of water molecules.[1] Other sources suggest different stoichiometric relationships.[6][7] The compound contains about 25.6% bismuth by mass, which is the active component, and 22.9% potassium.[1]

The IUPAC name for a common form is Bismuth(3+) potassium 2-hydroxy-1,2,3-propanetricarboxylate (1:5:2).[1] The chemical formula is often represented as C12H8BiK5O14.[2]

References

- 1. Bismuth subcitrate - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | C12H8BiK5O14 | CID 91667825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. searchusan.ama-assn.org [searchusan.ama-assn.org]

- 7. GSRS [precision.fda.gov]

Molecular Targets of Bismuth Subcitrate Potassium in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth subcitrate potassium, a key component of quadruple therapy for Helicobacter pylori eradication, exerts its potent bactericidal effects through a multifaceted mechanism of action. This technical guide provides a comprehensive overview of the known molecular targets of bismuth in bacteria, with a primary focus on H. pylori. It delves into the intricate interactions of bismuth with bacterial enzymes, proteins, and cellular structures, leading to the disruption of essential physiological processes. This document summarizes key quantitative data, details relevant experimental protocols for target identification and characterization, and provides visual representations of the underlying molecular pathways and experimental workflows.

Introduction

The increasing prevalence of antibiotic resistance necessitates a deeper understanding of the mechanisms of alternative antimicrobial agents. Bismuth compounds have a long history in medicine and have re-emerged as a critical component in the fight against H. pylori infections.[1] Unlike traditional antibiotics that often have a single target, bismuth exhibits a pleiotropic effect, targeting multiple cellular pathways simultaneously. This multi-targeted approach is believed to be a key reason for the low incidence of bismuth resistance.[1] This guide aims to provide a detailed technical resource for researchers and professionals in drug development, elucidating the molecular intricacies of bismuth's antibacterial action.

Overview of Bismuth's Multifaceted Mechanism of Action

Bismuth's antibacterial activity is a result of its ability to interact with a wide range of biomolecules, leading to the disruption of critical cellular functions. The primary mechanisms include:

-

Enzyme Inhibition: Bismuth ions (Bi³⁺) have a high affinity for sulfhydryl groups in cysteine residues and can displace essential metal cofactors in various enzymes, leading to their inactivation.

-

Disruption of Cell Wall and Membrane Integrity: Bismuth compounds can interfere with the synthesis of the bacterial cell wall and disrupt the cell membrane, leading to loss of structural integrity and cell lysis.[2][3]

-

Inhibition of ATP Synthesis: By targeting components of the cellular respiration machinery, bismuth can impair ATP production, depriving the bacteria of essential energy.[1][2]

-

Prevention of Bacterial Adherence: Bismuth can coat the bacterial surface and the gastric mucosa, preventing the adhesion of bacteria to host cells, a critical step in colonization and infection.[1][2]

-

Induction of Oxidative Stress: Bismuth can lead to an increase in reactive oxygen species (ROS) within the bacterial cell, causing damage to proteins, lipids, and DNA.[4]

The following diagram illustrates the overarching multi-target mechanism of this compound in bacteria.

Identified Molecular Targets

Metalloproteomic and other advanced analytical techniques have identified a significant number of bismuth-binding proteins in bacteria, particularly in H. pylori. These proteins are involved in various essential cellular processes.

Table 1: Identified Bismuth-Binding Proteins in Helicobacter pylori

| Protein | Function | Implication of Bismuth Binding | Reference(s) |

| Urease (UreA/UreB) | Neutralizes gastric acid by hydrolyzing urea | Inhibition of acid resistance, crucial for survival in the stomach | [4][5] |

| Fumarase | Tricarboxylic acid (TCA) cycle enzyme | Disruption of central carbon metabolism and energy production | [4][6] |

| Catalase (KatA) | Detoxifies hydrogen peroxide | Increased susceptibility to oxidative stress | [7] |

| Superoxide Dismutase (SOD) | Detoxifies superoxide radicals | Increased susceptibility to oxidative stress | [7] |

| F1-ATPase | ATP synthesis | Inhibition of cellular energy production | [8] |

| Heat Shock Proteins (HspA, HspB) | Chaperones, stress response | Impaired protein folding and stress response | [4] |

| Neutrophil-Activating Protein (NapA) | Virulence factor, adhesion | Reduced inflammation and immune evasion | [4] |

| Alkyl Hydroperoxide Reductase (TsaA) | Peroxide detoxification | Increased susceptibility to oxidative stress | [4] |

| Elongation Factor Tu (EF-Tu) | Protein synthesis | Inhibition of translation | [4] |

| Cytoskeleton-associated protein (HpDnaK) | Chaperone, adhesion | Inhibition of bacterium-host cell adhesion | [5] |

| CagA and VacA | Virulence factors | Downregulation of key virulence determinants | [7] |

Quantitative Data

The following tables summarize the available quantitative data on the antibacterial activity of bismuth compounds.

Table 2: Minimum Inhibitory Concentrations (MIC) of Bismuth Compounds

| Bismuth Compound | Bacterial Strain | MIC (µg/mL) | Reference(s) |

| This compound | Campylobacter pyloridis | MIC₅₀: 8 | [9][10] |

| Colloidal Bismuth Subcitrate | Helicobacter pylori | 1 - 8 | [11] |

| Bismuth Subsalicylate | Helicobacter pylori | 4 - 32 | [11] |

| Bismuth Potassium Citrate | Helicobacter pylori | 2 - 16 | [11] |

Table 3: Enzyme Inhibition Constants (Kᵢ) for Bismuth Compounds

| Bismuth Compound | Enzyme | Source | Inhibition Type | Kᵢ (mM) | Reference(s) |

| Bi(EDTA) | Urease | Jack Bean | Competitive | 1.74 ± 0.14 | [12] |

| Bi(Cys)₃ | Urease | Jack Bean | Competitive | 1.84 ± 0.15 | [12] |

| Ranitidine Bismuth Citrate (RBC) | Urease | Jack Bean | Non-competitive | 1.17 ± 0.09 | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize the molecular targets of bismuth.

Identification of Bismuth-Binding Proteins

This technique is used to isolate and identify proteins that bind to bismuth.

-

Principle: Bismuth ions are immobilized on a chromatography resin. A bacterial cell lysate is passed through the column, and proteins with an affinity for bismuth will bind to the resin. After washing away non-specific binders, the bismuth-binding proteins are eluted and identified, typically by mass spectrometry.

-

Protocol Outline:

-

Resin Preparation: A commercially available chelation chromatography resin (e.g., Ni-NTA agarose) is stripped of its metal ions and charged with a solution of a bismuth salt (e.g., bismuth nitrate).

-

Bacterial Cell Lysis: Bacterial cells are cultured and harvested. The cell pellet is resuspended in a lysis buffer and lysed by sonication or other appropriate methods. The lysate is then clarified by centrifugation.

-

Affinity Chromatography: The clarified lysate is loaded onto the bismuth-charged IMAC column. The column is washed extensively with a wash buffer to remove unbound proteins.

-

Elution: Bismuth-binding proteins are eluted from the column using a competitive ligand (e.g., imidazole) or a change in pH.

-

Protein Identification: The eluted fractions are collected, and the proteins are identified using techniques such as SDS-PAGE followed by in-gel digestion and mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

-

The following diagram outlines the workflow for IMAC.

iTRAQ (isobaric tags for relative and absolute quantitation) is a mass spectrometry-based technique used to compare protein expression levels between different samples.

-

Principle: Proteins from control and bismuth-treated bacterial cells are extracted, digested into peptides, and labeled with different iTRAQ reagents. The labeled peptides are then combined, separated by liquid chromatography, and analyzed by tandem mass spectrometry. The relative abundance of each protein is determined by comparing the intensities of the reporter ions generated from the iTRAQ tags.

-

Protocol Outline:

-

Sample Preparation: Bacterial cultures are grown with and without this compound. Cells are harvested, and proteins are extracted.

-

Protein Digestion and Labeling: Proteins are reduced, alkylated, and digested into peptides using trypsin. The resulting peptides from each sample are labeled with a specific iTRAQ reagent.

-

Sample Pooling and Fractionation: The labeled peptide samples are pooled and fractionated by strong cation exchange chromatography to reduce sample complexity.

-

LC-MS/MS Analysis: Each fraction is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The MS/MS spectra are used to identify the peptides and quantify the relative abundance of the corresponding proteins based on the reporter ion intensities.

-

Enzyme Inhibition Assays

-

Principle: Urease activity is determined by measuring the rate of ammonia production from the hydrolysis of urea. The inhibitory effect of bismuth is assessed by comparing the enzyme activity in the presence and absence of the inhibitor.

-

Protocol Outline:

-

A reaction mixture containing a buffer (e.g., phosphate buffer, pH 7.4), a known concentration of urea, and the urease enzyme is prepared.

-

The reaction is initiated by the addition of the enzyme.

-

Ammonia production can be monitored using the Berthelot reaction, where ammonia reacts with phenol and hypochlorite in an alkaline medium to form a blue-colored indophenol complex, which is measured spectrophotometrically at 625 nm.

-

To determine the inhibitory effect of bismuth, various concentrations of this compound are pre-incubated with the enzyme before the addition of urea.

-

The percentage of inhibition is calculated, and kinetic parameters such as Kᵢ can be determined by varying the concentrations of both the substrate and the inhibitor.

-

-

Principle: Fumarase catalyzes the reversible hydration of fumarate to L-malate. The activity can be monitored by measuring the increase in absorbance at 240 nm due to the formation of the double bond in fumarate.

-

Protocol Outline:

-

The assay is typically performed in a buffer such as potassium phosphate at a specific pH (e.g., 7.5).

-

The reaction is initiated by adding the fumarase enzyme to a solution containing L-malate.

-

The conversion of L-malate to fumarate is monitored by measuring the increase in absorbance at 240 nm.

-

For inhibition studies, the enzyme is pre-incubated with different concentrations of this compound before the addition of the substrate.

-

The inhibitory effect is quantified by comparing the reaction rates with and without the inhibitor.

-

Cellular Integrity and Function Assays

-

Principle: TEM provides high-resolution images of the ultrastructure of bacterial cells, allowing for the visualization of any morphological changes induced by bismuth treatment.

-

Protocol Outline:

-

Bacterial cells are treated with this compound for a specified time.

-

The cells are then fixed, typically with glutaraldehyde and osmium tetroxide, to preserve their structure.

-

The fixed cells are dehydrated through a series of ethanol washes and embedded in a resin.

-

Ultrathin sections of the embedded cells are cut and mounted on a TEM grid.

-

The sections are stained with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast.

-

The grids are then examined under a transmission electron microscope to observe any alterations in the cell wall, membrane, and intracellular components.

-

-

Principle: The intracellular ATP concentration is a measure of the energy status of the cell. A common method to quantify ATP is through a luciferase-based assay.

-

Protocol Outline:

-

Bacterial cells are treated with this compound.

-

At various time points, an aliquot of the cell suspension is taken, and the cells are lysed to release the intracellular ATP.

-

The cell lysate is mixed with a reagent containing luciferin and luciferase.

-

Luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light.

-

The emitted light is measured using a luminometer, and the ATP concentration is determined by comparing the light output to a standard curve of known ATP concentrations.

-

-

Principle: The bacterial membrane potential can be measured using voltage-sensitive fluorescent dyes, such as DiSC₃(5). This dye accumulates in polarized cells, leading to self-quenching of its fluorescence. Depolarization of the membrane causes the dye to be released, resulting in an increase in fluorescence.

-

Protocol Outline:

-

Bacterial cells are washed and resuspended in a suitable buffer.

-

The voltage-sensitive dye is added to the cell suspension, and the baseline fluorescence is recorded.

-

This compound is then added to the suspension.

-

Any change in fluorescence is monitored over time using a fluorometer. An increase in fluorescence indicates membrane depolarization.

-

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationships between bismuth's interaction with key bacterial targets and the resulting physiological consequences.

Conclusion

This compound's efficacy as an antibacterial agent stems from its ability to simultaneously disrupt multiple, essential cellular pathways in bacteria. Its primary molecular targets include a wide array of enzymes crucial for metabolism, acid resistance, and oxidative stress defense, as well as proteins involved in cell wall synthesis, energy production, and adhesion. The multi-targeted nature of bismuth not only contributes to its potent bactericidal activity but also likely accounts for the low rate of bacterial resistance. Further research utilizing the advanced methodologies outlined in this guide will continue to unravel the complex and fascinating mechanism of this important therapeutic agent, potentially paving the way for the development of new multi-targeting antimicrobial strategies.

References

- 1. ATP Synthase (FoF1-complex): Protocols [atpsynthase.info]

- 2. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbiologyresearch.org [microbiologyresearch.org]

- 4. researchgate.net [researchgate.net]

- 5. frontiersin.org [frontiersin.org]

- 6. shnao.net [shnao.net]

- 7. web.stanford.edu [web.stanford.edu]

- 8. microbiologyresearch.org [microbiologyresearch.org]

- 9. journals.asm.org [journals.asm.org]

- 10. enzymedevelopment.com [enzymedevelopment.com]

- 11. sunlongbiotech.com [sunlongbiotech.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

The Inhibitory Action of Bismuth Subcitrate Potassium on Bacterial Enzyme Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth subcitrate potassium (CBS), a key component in the treatment of Helicobacter pylori infections, exerts its potent bactericidal effects through a multifaceted mechanism of action that prominently features the disruption of critical bacterial enzymatic processes. This technical guide provides an in-depth examination of the inhibitory effects of this compound on a range of bacterial enzymes. It consolidates quantitative data on enzyme inhibition, details the experimental protocols for assessing these effects, and visually represents the key mechanisms and workflows through diagrams. This document serves as a comprehensive resource for researchers and professionals engaged in antimicrobial drug development and the study of bacterial physiology.

Introduction

Bismuth compounds have a long history in medicine, and the advent of this compound has solidified their role in modern gastroenterology, particularly in the eradication of Helicobacter pylori.[1] Its efficacy is largely attributed to its ability to interfere with multiple bacterial survival pathways, a key advantage in an era of rising antibiotic resistance.[2][3] The primary mode of action involves the inhibition of various essential bacterial enzymes, disruption of the bacterial cell wall, and interference with cellular energy metabolism.[2][4] This guide focuses on the enzymatic inhibition, providing a detailed analysis of the interactions between this compound and its key bacterial enzyme targets.

General Mechanism of Bismuth's Enzymatic Inhibition

The antimicrobial activity of bismuth is linked to the ability of the Bi³⁺ ion to interact with a broad range of bacterial enzymes and proteins.[5] A primary mechanism is the binding to sulfhydryl (thiol) groups of cysteine residues within the enzymes.[5][6][7] This interaction can lead to conformational changes, inactivation of the enzyme's active site, or displacement of essential metal cofactors, such as nickel (Ni²⁺) in urease and zinc (Zn²⁺) in other metalloenzymes.[4][5][8] This multi-targeted approach contributes to its effectiveness and the low incidence of bacterial resistance.[3]

Caption: General mechanism of bismuth's action on bacterial enzymes.

Key Bacterial Enzyme Targets and Quantitative Inhibition Data

This compound has been shown to inhibit a variety of bacterial enzymes, with a significant amount of research focused on its effects on Helicobacter pylori. The following sections detail the impact on specific enzymes.

Urease

Urease is a crucial enzyme for H. pylori, as it neutralizes gastric acid by hydrolyzing urea into ammonia and carbon dioxide, allowing the bacterium to survive in the acidic environment of the stomach.[9] Bismuth ions displace the essential nickel (Ni²⁺) cofactor from the active site of urease, thereby inhibiting its activity.[4]

F1-ATPase

F1-ATPase is an enzyme involved in bacterial energy metabolism through ATP synthesis.[7] Inhibition of this enzyme disrupts the energy supply of the bacteria, leading to growth arrest.[4] Bismuth subcitrate has been shown to inhibit H. pylori F1-ATPase, and this inhibition can be prevented and reversed by the sulfhydryl group-containing compound glutathione, indicating that bismuth interferes with the enzyme's sulfhydryl groups.[6][7]

Lipolytic Enzymes (Lipase and Phospholipase)

H. pylori secretes lipases and phospholipases that can damage the gastric mucosa.[10][11] this compound has been demonstrated to inhibit the activity of these enzymes, thus reducing their pathogenic potential.[6][10]

Other Key Enzymes

This compound also affects other vital bacterial enzymes, including:

-

Catalase: An enzyme that protects the bacteria from oxidative stress.[4]

-

Fumarase: An enzyme involved in the tricarboxylic acid (TCA) cycle.[4][12]

-

Alcohol Dehydrogenase: Bismuth has been shown to effectively inhibit this zinc metalloenzyme.[14]

Summary of Quantitative Inhibition Data

The following table summarizes the available quantitative data on the inhibitory effects of this compound on various bacterial enzymes and bacterial growth.

| Enzyme/Organism | Bismuth Compound | Concentration | Effect | Reference |

| Helicobacter pylori F1-ATPase | Bismuth Subcitrate | 100 µM | Inhibition of activity | [6] |

| C. pylori Lipase | Colloidal Bismuth Subcitrate | 150 mg/mL | 21% reduction in activity | [6] |

| C. pylori Phospholipase A | Colloidal Bismuth Subcitrate | 150 mg/mL | 60% reduction in activity | [6] |

| C. pyloridis | Bismuth Subcitrate | 8 µg/mL | MIC50 | [6] |

| H. pylori (strains 60190, SS1) | Colloidal Bismuth Subcitrate | 4 mg/L (10 µM) | MIC | [3] |

| H. pylori (strain Tx-30a) | Colloidal Bismuth Subcitrate | 8 mg/L (20 µM) | MIC | [3] |

| Drug-resistant B. cepacia | Colloidal Bismuth Subcitrate | 25 µg/mL | MIC | [1] |

| Jack Bean Urease | Ranitidine Bismuth Citrate | - | Ki = 1.17 ± 0.09 mM (Non-competitive) | [9] |

| Jack Bean Urease | Bi(EDTA) | - | Ki = 1.74 ± 0.14 mM (Competitive) | [9] |

| Jack Bean Urease | Bi(Cys)₃ | - | Ki = 1.84 ± 0.15 mM (Competitive) | [9] |

Detailed Experimental Protocols

This section outlines the methodologies for key experiments used to determine the effect of this compound on bacterial enzyme activity.

General Experimental Workflow for Enzyme Inhibition Assay

The following diagram illustrates a typical workflow for assessing the inhibitory effect of this compound on a specific bacterial enzyme.

Caption: Workflow for a bacterial enzyme inhibition assay.

Protocol for Urease Activity Inhibition Assay

This protocol is adapted from methodologies used to study urease inhibition.[9]

-

Enzyme and Reagent Preparation:

-

Prepare a stock solution of purified urease (from jack bean or recombinant bacterial source) in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Prepare a stock solution of urea (substrate) in the same buffer.

-

Prepare various concentrations of this compound.

-

-

Assay Procedure:

-

In a microplate well or cuvette, combine the urease solution and the this compound solution at the desired concentration.

-

Incubate for a specific period to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the urea solution.

-

Monitor the production of ammonia, typically using a colorimetric method such as the Berthelot (phenol-hypochlorite) reaction, which can be measured spectrophotometrically.

-

-

Data Analysis:

-

Determine the initial reaction rates at different substrate and inhibitor concentrations.

-

Plot the data using Michaelis-Menten and Lineweaver-Burk plots to determine the type of inhibition (competitive, non-competitive, etc.) and calculate the inhibition constant (Ki).

-

Protocol for ATPase Activity Assay

This protocol is based on methods for measuring F1-ATPase activity.[7]

-

Enzyme Preparation:

-

Release ATPase from bacterial cells by sonication.

-

Prepare a reaction buffer containing Mg²⁺ (as MgCl₂), as the enzyme activity is Mg²⁺-dependent.

-

-

Assay Procedure:

-

Combine the enzyme preparation with the reaction buffer and different concentrations of this compound.

-

Initiate the reaction by adding ATP.

-

The ATPase activity is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis, often using a colorimetric method like the Fiske-Subbarow method.

-

-

Data Analysis:

-

Calculate the specific activity of the enzyme (µmol of Pi released per minute per mg of protein).

-

Determine the percentage of inhibition at each concentration of this compound.

-

Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method for determining the antimicrobial susceptibility of a compound.[15]

-

Preparation:

-

Prepare a two-fold serial dilution of this compound in a suitable bacterial growth medium in a 96-well microplate.

-

Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

-

Inoculation and Incubation:

-

Inoculate each well with the bacterial suspension.

-

Include positive (bacteria only) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (temperature, atmosphere, time) for the specific bacterium.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Conclusion

This compound's efficacy as an antimicrobial agent, particularly against H. pylori, is fundamentally linked to its ability to inhibit a wide array of essential bacterial enzymes. Its multi-targeted approach, primarily through interaction with sulfhydryl groups and displacement of metal cofactors, disrupts critical cellular functions including acid resistance, energy metabolism, and protection from oxidative stress. This broad-spectrum enzymatic inhibition is a key factor in its clinical success and the low rate of resistance development. Further research into the specific interactions between bismuth and its various enzyme targets will continue to provide valuable insights for the development of novel antimicrobial strategies.

References

- 1. Bismuth drug eradicates multi-drug resistant Burkholderia cepacia complex via aerobic respiration - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02049B [pubs.rsc.org]

- 2. What is the mechanism of Bismuth Potassium Citrate? [synapse.patsnap.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Bismuth subcitrate - Wikipedia [en.wikipedia.org]

- 5. gosset.ai [gosset.ai]

- 6. selleckchem.com [selleckchem.com]

- 7. Bismuth subcitrate and omeprazole inhibit Helicobacter pyloriF1-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metals to combat antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of urease by bismuth(III): implications for the mechanism of action of bismuth drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Phospholipase activity of Helicobacter pylori and its inhibition by bismuth salts. Biochemical and biophysical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of fumarase by bismuth(III): implications for the tricarboxylic acid cycle as a potential target of bismuth drugs in Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Inhibition of alcohol dehydrogenase by bismuth - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Rapid synthesis of bismuth-organic frameworks as selective antimicrobial materials against microbial biofilms - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxicity of Bismuth Subcitrate Potassium on Gastric Epithelial Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bismuth subcitrate potassium (CBS), a key component in the treatment of peptic ulcers and Helicobacter pylori infections, has long been recognized for its cytoprotective and antimicrobial properties.[1] While its therapeutic efficacy is well-documented, a detailed understanding of its direct cytotoxic effects on gastric epithelial cells at a molecular level is crucial for optimizing its clinical use and exploring its potential in other applications, such as anticancer therapies. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of bismuth compounds on gastric epithelial cells, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing implicated signaling pathways. Although specific data for this compound is limited, this guide consolidates findings from related bismuth compounds to provide a foundational understanding for future research.

Introduction

Bismuth compounds have a long history in medicine, primarily for treating gastrointestinal disorders.[2] Colloidal bismuth subcitrate (CBS) is known to form a protective layer over ulcer craters, stimulate the secretion of prostaglandins and bicarbonate, and exhibit direct bactericidal activity against H. pylori.[3][4] These actions collectively contribute to ulcer healing and the prevention of recurrence. However, the cellular and molecular mechanisms underlying the direct effects of bismuth on gastric epithelial cells, particularly concerning cytotoxicity, are less well-defined. This guide aims to collate the existing in vitro evidence to provide a clearer picture of these effects.

Quantitative Cytotoxicity Data

Direct quantitative data on the in vitro cytotoxicity of this compound on gastric epithelial cells is not extensively available in the current literature. However, studies on other bismuth compounds provide valuable insights into their cytotoxic potential against various cell lines. The following table summarizes the available data, including the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a substance required to inhibit a biological process by 50%.

| Bismuth Compound | Cell Line | Cell Type | Assay | IC50 Value | Reference |

| Bismuth Nanoparticles | HT-29 | Human Colon Adenocarcinoma | Not Specified | 28.7 ± 1.4 µg/ml | [5] |

Note: The provided IC50 value is for bismuth nanoparticles on a colon cancer cell line and may not be directly extrapolated to this compound on gastric epithelial cells. Further research is required to establish specific cytotoxicity data for this compound on relevant gastric cell lines such as AGS (gastric adenocarcinoma) and GES-1 (normal gastric epithelium).

Experimental Protocols

Standard in vitro assays are employed to assess the cytotoxicity of compounds like this compound. The following are detailed methodologies for key experiments that can be adapted for this purpose.

Cell Culture

-

Cell Lines:

-

AGS cells: A human gastric adenocarcinoma cell line, commonly used as a model for gastric cancer.

-

GES-1 cells: A human embryonic gastric epithelial cell line, often used as a model for normal gastric mucosa.

-

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium, which is an indicator of cytotoxicity.

-

Procedure:

-

Seed cells in a 96-well plate and treat with this compound as described for the MTT assay.

-

After the incubation period, collect the cell culture supernatant.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture (containing diaphorase/NADH, and INT) to each well according to the manufacturer's instructions.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 490 nm.

-

Cytotoxicity is calculated as the percentage of LDH release compared to a positive control (cells lysed with Triton X-100).

-

Apoptosis and Necrosis Detection

Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common method to differentiate between viable, apoptotic, and necrotic cells.

-

Procedure:

-

Treat cells with this compound.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

-

Signaling Pathways and Mechanisms of Action

While the precise signaling pathways activated by this compound leading to cytotoxicity in gastric epithelial cells are not fully elucidated, evidence from related compounds suggests potential mechanisms.

Calcium/MAP Kinase-Dependent Pathway

A study on bismuth subsalicylate (BSS) in normal human gastric mucous epithelial cells revealed that bismuth ions (Bi3+) can activate a plasma membrane-bound calcium-sensing receptor (CaSR). This activation leads to an increase in intracellular calcium ([Ca2+]i) and subsequent activation of the p44/p42 and p38 mitogen-activated protein kinase (MAPK) pathways, ultimately promoting cell proliferation. While this study focused on proliferation, the activation of the MAPK pathway is a critical event that can also lead to cytotoxicity depending on the cellular context and the intensity of the signal.

References

- 1. Colloidal bismuth subcitrate impedes proton entry into Helicobacter pylori and increases the efficacy of growth-dependent antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro evaluation of the antitumor effect of bismuth lipophilic nanoparticles (BisBAL NPs) on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. The Action of Bismuth against Helicobacter pylori Mimics but Is Not Caused by Intracellular Iron Deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity of biologically synthesised bismuth nanoparticles against HT‐29 cell line - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Pharmacokinetics and Bioavailability of Bismuth Subcitrate Potassium Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth subcitrate potassium is a key component in the eradication therapy of Helicobacter pylori, the primary causative agent of peptic ulcers and a significant risk factor for gastric carcinoma.[1] It is a soluble, complex bismuth salt of citric acid, often used in combination with antibiotics like metronidazole and tetracycline.[2][3] While its primary action is local within the gastrointestinal tract, a small fraction of bismuth is systemically absorbed. Understanding the pharmacokinetics (PK) and bioavailability of different this compound formulations is crucial for optimizing therapeutic efficacy and ensuring patient safety, particularly concerning potential bismuth-associated neurotoxicity.[1] This guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) of this compound, details the experimental protocols for its study, and presents comparative data from various formulations.

Pharmacokinetics of this compound

The systemic exposure to bismuth following oral administration of this compound is generally low, as the compound primarily exerts its therapeutic effects locally in the stomach.[3]

Absorption: Upon oral administration, this compound partially dissolves in the acidic environment of the stomach.[3] A small fraction of bismuth is absorbed into systemic circulation, with peak whole-blood concentrations occurring approximately 30 to 60 minutes after ingestion.[2][4][5] Studies have shown that the bioavailability of bismuth from colloidal bismuth subcitrate ranges from 0.16% to 0.28%.[6] Co-administration with proton pump inhibitors like omeprazole can significantly increase the absorption of bismuth, potentially due to increased gastric pH enhancing its solubility.[7][8] In contrast, some research suggests that H2 receptor antagonists like ranitidine may induce less bismuth absorption.[8]

Distribution: The distribution of absorbed bismuth is not fully characterized. However, the long elimination half-life suggests tissue accumulation.[2] A minimal three-compartment model has been proposed to describe the blood and urine excretion time-course data of bismuth.[6]

Metabolism: As an inorganic element, bismuth is not metabolized in the conventional sense. It exists and is transported in the body as various complexes.

Excretion: The elimination of absorbed bismuth is slow and occurs primarily through both urinary and biliary (fecal) routes.[2][9] The elimination half-life is approximately 5 to 11 days, with some studies reporting values as high as 20.7 days.[4][6] Renal elimination rates appear to reach a steady state two weeks after discontinuing treatment, indicating a slow release from tissue stores.[2][9]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for different this compound formulations from various studies.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound Formulations

| Formulation Type | Dose | Cmax (ng/mL or µg/L) | Tmax (h) | AUC (h·ng/mL or h·µg/L) | Half-life (t½) (h) | Reference |

| Colloidal Bismuth Subcitrate | 214 mg (Bismuth) | >50 µg/L (whole blood) | 0.5 | Not Reported | Not Reported | [2] |

| Colloidal Bismuth Subcitrate | Not Specified | 5.5 - 57.5 µg/L (mean 24.7 µg/L) | 0.5 - 1.0 | Not Reported | ~120 - 264 (5-11 days) | [4][5][6] |

| Bismuth Potassium Citrate Capsules (Test Formulation 'T') | 120 mg | 25.6 ± 29.4 ng/mL | 0.5 | 96.3 ± 123.8 (AUC₀₋ₜ) | 6.6 | [10] |

| Bismuth Potassium Citrate Capsules (Reference Formulation 'R') | 120 mg | 46.6 ± 39.6 ng/mL | Not Reported | 137.8 ± 121.3 (AUC₀₋ₜ) | Not Reported | [10] |

Note: Data is presented as mean ± standard deviation where available. Units have been standardized where possible for comparison.

Table 2: Bioavailability and Clearance of Bismuth from Colloidal Bismuth Subcitrate

| Parameter | Value | Assumptions | Reference |

| Bioavailability | 0.16% | Assumes only renal clearance | [6] |

| Bioavailability | 0.28% | Assumes biliary clearance is significant | [6] |

| Blood Clearance | 50 - 95 mL/min | Range based on clearance assumptions | [6] |

Experimental Protocols

Accurate assessment of bismuth pharmacokinetics relies on robust analytical methods and well-designed clinical studies.

Bioanalytical Methods for Bismuth Quantification

The determination of bismuth concentrations in biological matrices like plasma, blood, and urine is predominantly achieved using atomic spectroscopy techniques due to their high sensitivity.

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly sensitive and validated method for determining bismuth concentrations in plasma.[10][11][12]

-

Sample Preparation (Plasma): Typically, plasma samples are processed to remove proteins that could interfere with the analysis. This can be achieved by acidification with trichloroacetic acid, followed by centrifugation to separate the precipitated proteins.[13] The resulting supernatant is then diluted and analyzed.

-

Instrumentation: An ICP-MS system is used to atomize and ionize the sample, with a mass spectrometer to detect and quantify the bismuth ions.

-

-

Electrothermal Atomic Absorption Spectrometry (ETAAS): This technique is also used for the determination of bismuth in biological materials.[14]

-

Sample Preparation: A common protocol involves on-line flow-injection with microwave-assisted sample digestion.[14] Following digestion, bismuth can be precipitated (e.g., with stannite ion in a basic medium), collected, and then re-dissolved in nitric acid before injection into the graphite tube of the spectrometer.[14]

-

-

Hydride Generation Atomic Absorption Spectrometry (HG-AAS): This method has been used for determining bismuth in urine and digested pharmaceutical samples.[15]

Bioavailability and Bioequivalence (BA/BE) Study Design

Regulatory bodies like the U.S. FDA provide guidance for conducting BA/BE studies for this compound formulations, particularly for combination products like Pylera®.[7][16]

-

Study Design: A single-dose, two-way crossover design is typically recommended.[16] This involves administering both the test and reference formulations to the same subjects on different occasions, separated by a washout period.

-

Subject Population: Studies are conducted in normal healthy male and non-pregnant female subjects.[16]

-

Conditions: To assess the impact of food, studies are often conducted under both fasting and fed conditions.[16]

-

Analytes: For combination products, all active ingredients (e.g., bismuth, metronidazole, tetracycline) are measured in plasma.[16]

-

Pharmacokinetic Analysis: Blood samples are collected at predefined time points. Plasma concentrations of the analytes are determined, and key PK parameters (Cmax, AUC₀₋ₜ, AUC₀₋∞) are calculated using non-compartmental analysis.[10][17]

-

Statistical Analysis: Bioequivalence is assessed based on the 90% confidence interval of the geometric mean ratio (Test/Reference) for the primary PK parameters.[16]

Dissolution Testing

Dissolution testing is a critical in vitro tool for quality control and to ensure batch-to-batch consistency.

-

Methodology: The FDA's Dissolution Methods Database provides specific methods for this compound-containing products. For combination capsules, different media may be specified for each component. For instance, testing may involve measuring tetracycline and metronidazole in 0.1 N HCl and measuring bismuth in water.[7]

-

Procedure: A specified number of dosage units (e.g., 12) from both test and reference products are tested.[16] The amount of dissolved drug is measured at various time points to establish a dissolution profile.

Visualizations: Workflows and Mechanisms

To better illustrate the processes involved in studying this compound, the following diagrams are provided.

Caption: Workflow for Bismuth Quantification in Plasma.

Caption: Two-Way Crossover Bioequivalence Study Design.

Caption: Mechanism of Action of Bismuth against H. pylori.

Conclusion

The pharmacokinetics of this compound are characterized by low systemic bioavailability and slow elimination. While the majority of the drug acts locally, the small absorbed fraction necessitates careful consideration, especially during prolonged therapy or when co-administered with drugs that alter gastric pH. Formulation differences can influence the rate and extent of bismuth absorption, as evidenced by comparative pharmacokinetic studies. The use of validated and highly sensitive bioanalytical methods, such as ICP-MS, coupled with robust BA/BE study designs, is essential for the development and regulatory approval of new and generic this compound formulations. This ensures that these products meet the required standards for safety, efficacy, and quality.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C12H8BiK5O14 | CID 91667825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bismuth subcitrate - Wikipedia [en.wikipedia.org]

- 4. Absorption and elimination of bismuth from oral doses of tripotassium dicitrato bismuthate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.monash.edu [research.monash.edu]

- 6. Safety and pharmacokinetics: colloidal bismuth subcitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Pharmacokinetic and Safety Study of Bismuth Potassium Citrate Formulations in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetic and Safety Study of Bismuth Potassium Citrate Formulations in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Determination of bismuth in biological samples using on-line flow-injection microwave-assisted mineralization and precipitation/dissolution for electrothermal atomic absorption spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of Bismuth Subcitrate Potassium

Introduction

Bismuth subcitrate potassium is a key active pharmaceutical ingredient used in the treatment of peptic ulcers and for the eradication of Helicobacter pylori.[1] It functions by forming a protective layer over the ulcer crater, promoting healing and exhibiting antimicrobial activity against H. pylori.[2] This document provides a detailed, step-by-step protocol for the synthesis of this compound, along with comparative data from various synthetic approaches.

Quantitative Data Summary

The following table summarizes the quantitative data from different synthesis methods for this compound, offering a comparative overview of their efficiencies.

| Synthesis Method | Reagents | Reaction Conditions | Yield | Purity | Reference |

| Method 1: Spray Drying | Bismuth citrate, Potassium citrate, Ammonia water | Heating at 55-90°C, followed by spray drying | 96.7-97.4% | Not specified | [3] |

| Method 2: Ethanol Crystallization | Bismuth citrate, Citric acid, Potassium hydroxide, Ammonia water, Ethanol | Reaction at 60-65°C, followed by crystallization | 80-90% | 99.95-99.99% | [4] |

| Method 3: Aqueous Treatment | Bismuth citrate, Potassium hydroxide | Molar ratio of KOH to Bismuth citrate of 1.0-1.5 | ~94% | Not specified | [5] |

Experimental Protocol: One-Pot Synthesis via Ethanol Crystallization

This protocol details a one-pot synthesis method for this compound using bismuth citrate, citric acid, and potassium hydroxide, followed by crystallization with ethanol.[4] This method avoids the need for spray drying.[4]

Materials and Reagents:

-

Bismuth Citrate (BiC₆H₅O₇)

-

Citric Acid (C₆H₈O₇)

-

Potassium Hydroxide (KOH)

-

Ammonia Water (25-28% solution)

-

Deionized Water

-

Anhydrous Ethanol

Equipment:

-

Reaction vessel with stirring capability and temperature control

-

Filtration apparatus (e.g., Buchner funnel)

-

Vacuum drying oven

Procedure:

-

Preparation of Potassium Citrate Solution:

-

In a suitable beaker, dissolve 17.1 g of potassium hydroxide in 25 mL of deionized water.

-

Once fully dissolved, add 18.43 g of citric acid to the solution to carry out the acid-base neutralization and form an aqueous solution of potassium citrate.[4]

-

-

Reaction with Bismuth Citrate:

-

Transfer the potassium citrate solution to a reaction vessel equipped with a stirrer.

-

Heat the solution to 60°C while stirring.[4]

-

Gradually add 73.29 g of bismuth citrate to the heated solution.[4]

-

Add 78 mL of ammonia water (25% concentration) to the mixture until the bismuth citrate is completely dissolved.[4]

-

Continue stirring the resulting solution for 20 minutes to obtain an aqueous solution of bismuth potassium citrate.[4]

-

-

Crystallization and Isolation:

-

Concentrate the bismuth potassium citrate aqueous solution by evaporation at 120°C for 1 hour.[4]

-